

Fmoc-9-aminononanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-9-aminononanoic acid*

Cat. No.: *B1463676*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-9-aminononanoic acid is a synthetic amino acid derivative that plays a crucial role in modern biochemical and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on a nine-carbon aliphatic chain, makes it a versatile building block in solid-phase peptide synthesis (SPPS) and a valuable linker in the development of proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of **Fmoc-9-aminononanoic acid**.

Core Chemical Properties

Fmoc-9-aminononanoic acid is a white to off-white powder with a defined set of physicochemical properties that are critical for its application in chemical synthesis.[\[1\]](#) These properties are summarized in the table below.

Property	Value	Reference
CAS Number	212688-52-3	[1] [2]
Molecular Formula	C ₂₄ H ₂₉ NO ₄	[1] [2]
Molecular Weight	395.5 g/mol	[3]
Melting Point	124 - 128 °C	[1]
Appearance	White to off-white powder	[1]
Purity	≥98% (HPLC)	[1] [2]
Solubility	Generally soluble in polar aprotic solvents such as DMF and DMSO. Most Fmoc-protected amino acids exhibit high solubility (>0.4 M) in such solvents.	[4]
Storage	0 - 8 °C	[1]

Stability and Handling

The stability of **Fmoc-9-aminononanoic acid** is largely dictated by the Fmoc protecting group. This group is notably stable under acidic conditions, a key feature of its utility in orthogonal peptide synthesis strategies. However, it is labile to basic conditions, readily cleaved by amines such as piperidine. This base-lability is the cornerstone of its application in Fmoc-based solid-phase peptide synthesis. For long-term storage, the compound should be kept at 0 - 8 °C to maintain its integrity.[\[1\]](#)

Experimental Protocols

General Synthesis of Fmoc-Protected Amino Acids

While a specific protocol for the synthesis of **Fmoc-9-aminononanoic acid** is not readily available in the provided search results, a general and widely adopted method for the N-protection of amino acids with the Fmoc group involves the reaction of the free amino acid with

a Fmoc-donating reagent under basic conditions. A common reagent for this purpose is 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Methodology:

- Dissolution: The amino acid (in this case, 9-aminononanoic acid) is dissolved in a suitable solvent, often an aqueous solution of a weak base like sodium bicarbonate or a polar aprotic solvent like N-methylpyrrolidone (NMP).
- Addition of Fmoc-Cl: A solution of Fmoc-Cl in a solvent such as dioxane or NMP is added dropwise to the amino acid solution at a controlled temperature, typically at or below room temperature.
- Reaction: The reaction mixture is stirred for a specified period, often several hours, to ensure complete N-protection. The pH of the reaction is monitored and maintained in the basic range.
- Work-up and Purification: Upon completion, the reaction mixture is typically acidified to precipitate the Fmoc-protected amino acid. The crude product is then collected by filtration, washed, and purified, often by recrystallization, to yield the final high-purity product.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-9-aminononanoic Acid

Fmoc-9-aminononanoic acid is primarily utilized as a building block in SPPS. The following is a generalized protocol for the incorporation of **Fmoc-9-aminononanoic acid** into a growing peptide chain on a solid support.

Materials:

- Fmoc-protected amino acids (including **Fmoc-9-aminononanoic acid**)
- Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)
- N,N-Dimethylformamide (DMF)
- Deprotection solution: 20% piperidine in DMF

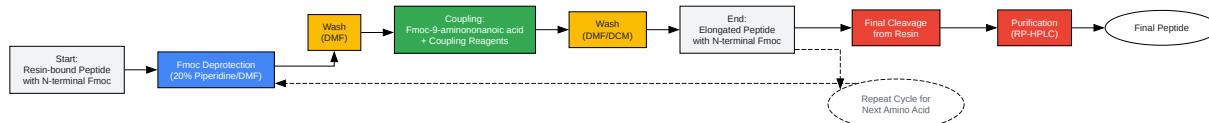
- Coupling reagents: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), 1-Hydroxybenzotriazole (HOEt)
- Activator base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: Dichloromethane (DCM), DMF
- Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Methodology:

- Resin Swelling: The resin is swelled in DMF for a period of time (e.g., 30-60 minutes) in a reaction vessel.
- Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for a specified duration (e.g., 2 x 10 minutes).
- Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and the cleaved Fmoc-adduct.
- Coupling of **Fmoc-9-aminononanoic Acid**:
 - **Fmoc-9-aminononanoic acid** is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and an activator base (e.g., DIPEA).
 - This activation mixture is then added to the deprotected resin.
 - The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours) with agitation to ensure completion.
- Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Cycle Repetition: The steps of deprotection, washing, and coupling are repeated for each subsequent amino acid to be added to the peptide chain.

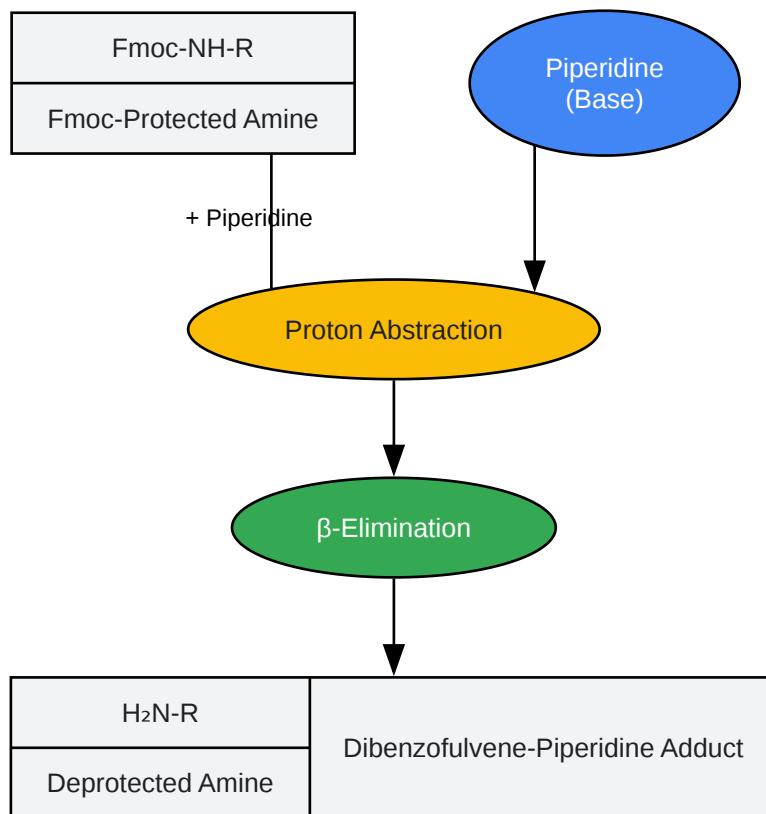
- Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).
- Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Solid-Phase Peptide Synthesis using **Fmoc-9-aminononanoic acid**.



[Click to download full resolution via product page](#)

Caption: Mechanism of Fmoc group deprotection by piperidine.

Applications in Research and Drug Development

The primary application of **Fmoc-9-aminononanoic acid** is in solid-phase peptide synthesis. The nine-carbon aliphatic chain can serve as a spacer, introducing flexibility and distance between different parts of a peptide or between a peptide and a conjugated molecule.

A significant and expanding application is its use as a linker in the synthesis of PROTACs. In this context, the carboxylic acid end of **Fmoc-9-aminononanoic acid** can be coupled to a ligand for an E3 ubiquitin ligase. Following the assembly of the PROTAC, the Fmoc group is removed to expose the terminal amine, which can then be conjugated to a ligand for the target protein. The nonanoic acid chain acts as a flexible linker connecting the two ligands, a critical parameter for the efficacy of the resulting PROTAC.

Conclusion

Fmoc-9-aminononanoic acid is a valuable and versatile chemical tool for researchers in peptide chemistry, medicinal chemistry, and drug discovery. Its well-defined chemical properties, coupled with the robust and widely understood methodologies of Fmoc-based SPPS, enable the synthesis of complex peptides and novel therapeutic modalities like PROTACs. The information provided in this guide serves as a comprehensive resource for the effective utilization of **Fmoc-9-aminononanoic acid** in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Fmoc-9-aminononanoic acid, 212688-52-3 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fmoc-9-aminononanoic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1463676#fmoc-9-aminononanoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com